molecular formula C10H11Cl2N3O2 B2979860 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide CAS No. 98187-86-1

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide

Cat. No.: B2979860
CAS No.: 98187-86-1
M. Wt: 276.12
InChI Key: CRGLCJMXBGXUSZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of two chlorine atoms, a hydrazinocarbonyl group, and a benzyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dichloroacetamide and 4-hydrazinocarbonyl-benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine.

    Reaction Steps: The 2,2-dichloroacetamide is reacted with 4-hydrazinocarbonyl-benzyl chloride in the presence of the catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

    Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or a probe for studying biochemical pathways.

    Industrial Applications: The compound may be utilized in various industrial processes, such as the production of specialty chemicals or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The hydrazinocarbonyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the benzyl group may enhance the compound’s binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: A simpler compound with similar structural features but lacking the hydrazinocarbonyl-benzyl group.

    N-(4-Hydrazinocarbonyl-benzyl)-acetamide: Similar to the target compound but without the dichloro substitution.

    Benzylacetamide: A related compound with a benzyl group attached to the acetamide structure but without the dichloro and hydrazinocarbonyl groups.

Uniqueness

2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide is unique due to the presence of both the dichloro and hydrazinocarbonyl-benzyl groups. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for specific applications in research and industry. The combination of these groups may enhance the compound’s stability, reactivity, and binding affinity for molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2,2-dichloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2/c11-8(12)10(17)14-5-6-1-3-7(4-2-6)9(16)15-13/h1-4,8H,5,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGLCJMXBGXUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98187-86-1
Record name 2,2-DICHLORO-N-(4-HYDRAZINOCARBONYL-BENZYL)-ACETAMIDE
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